molecular formula C21H27NO6 B024126 N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine CAS No. 7668-87-3

N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine

Cat. No.: B024126
CAS No.: 7668-87-3
M. Wt: 389.4 g/mol
InChI Key: FGPUFQRNZGCKQV-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide is an organic compound with the molecular formula C20H25NO5 It is characterized by the presence of multiple methoxy groups attached to aromatic rings, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 3,4,5-trimethoxyphenylacetate with 3,4-dimethoxyphenethylamine in the presence of a coupling agent such as dimethylaminopyridine (DMAP). The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxy groups and aromatic rings play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide

Uniqueness

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide is unique due to the presence of an additional methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO6/c1-24-16-7-6-14(10-17(16)25-2)8-9-22-20(23)13-15-11-18(26-3)21(28-5)19(12-15)27-4/h6-7,10-12H,8-9,13H2,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPUFQRNZGCKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C(=C2)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513350
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7668-87-3
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

prepared by reaction of 3,4-dimethoxyphenylethylamine and 3,4,5-trimethoxyphenylacetic acid.
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Synthesis routes and methods II

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